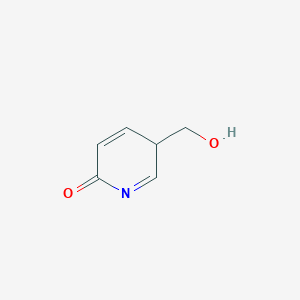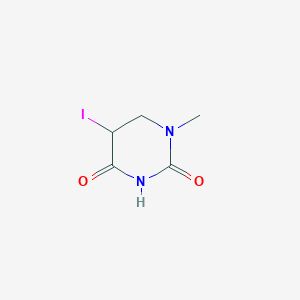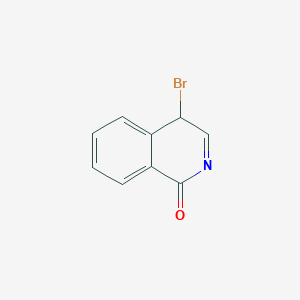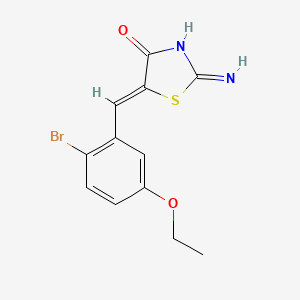![molecular formula C26H37ClN4O5S2 B12360944 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B12360944.png)
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-aminobutanoato de 2-[4-[3-(2-clorofenoxatiazin-10-il)propil]piperazin-1-il]etil; ácido metanosulfónico es un compuesto orgánico complejo que pertenece a la clase de derivados de la fenotiazina. Este compuesto es conocido por sus diversas aplicaciones en los campos de la química, la biología y la medicina. Se caracteriza por su estructura química única, que incluye un núcleo de fenotiazina, un anillo de piperazina y una porción de aminobutanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-aminobutanoato de 2-[4-[3-(2-clorofenoxatiazin-10-il)propil]piperazin-1-il]etil; ácido metanosulfónico generalmente involucra varios pasos:
Formación del núcleo de fenotiazina: El paso inicial involucra la síntesis del núcleo de fenotiazina, que se logra mediante la ciclización de 2-clorobenceno y azufre en presencia de un catalizador.
Adición del anillo de piperazina: El núcleo de fenotiazina se hace reaccionar luego con 1-(3-cloropropil)piperazina en condiciones básicas para formar el compuesto intermedio.
Introducción de la porción de aminobutanoato: El compuesto intermedio se hace reaccionar aún más con ácido 4-aminobutanoico en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar el producto final.
Adición de ácido metanosulfónico: El paso final involucra la adición de ácido metanosulfónico al compuesto para mejorar su solubilidad y estabilidad.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las reacciones generalmente se llevan a cabo en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de fenotiazina, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piperazina, convirtiéndolo a una forma más saturada.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en la porción de clorofenoxatiazina, donde el átomo de cloro puede ser reemplazado por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como metóxido de sodio (NaOCH₃) o terc-butóxido de potasio (KOtBu).
Productos principales
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Derivados de piperazina saturada.
Sustitución: Diversos derivados de fenotiazina sustituidos.
Aplicaciones Científicas De Investigación
El 4-aminobutanoato de 2-[4-[3-(2-clorofenoxatiazin-10-il)propil]piperazin-1-il]etil; ácido metanosulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.
Biología: Se emplea en estudios que involucran vías de neurotransmisores debido a su similitud estructural con ciertos neurotransmisores.
Medicina: Se investiga por sus potenciales efectos terapéuticos en el tratamiento de trastornos neurológicos y condiciones psiquiátricas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de interacciones con receptores de neurotransmisores en el cerebro. Actúa como un antagonista en los receptores de dopamina, particularmente el receptor D2, que participa en la regulación del estado de ánimo, el comportamiento y la cognición. Al bloquear estos receptores, el compuesto puede modular la actividad de los neurotransmisores y producir efectos terapéuticos en condiciones como la esquizofrenia y el trastorno bipolar.
Comparación Con Compuestos Similares
Compuestos similares
Perfenazina: Otro derivado de la fenotiazina con propiedades antipsicóticas similares.
Clorpromazina: Un conocido agente antipsicótico con una estructura química similar.
Flufenazina: Un derivado de la fenotiazina utilizado en el tratamiento de trastornos psiquiátricos.
Unicidad
El 4-aminobutanoato de 2-[4-[3-(2-clorofenoxatiazin-10-il)propil]piperazin-1-il]etil; ácido metanosulfónico es único debido a su combinación específica de grupos funcionales, que le confieren propiedades farmacológicas distintas. Su capacidad de interactuar con múltiples receptores de neurotransmisores y su mayor solubilidad debido a la porción de ácido metanosulfónico lo convierten en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C26H37ClN4O5S2 |
|---|---|
Peso molecular |
585.2 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid |
InChI |
InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4) |
Clave InChI |
LOSZUFJASRVQGR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)

![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)

![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)

![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)


![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)

